molecular formula C5H7NO B15278117 1-Methoxycyclopropane-1-carbonitrile CAS No. 1695475-96-7

1-Methoxycyclopropane-1-carbonitrile

Cat. No.: B15278117
CAS No.: 1695475-96-7
M. Wt: 97.12 g/mol
InChI Key: NLTMEHUHNURKRG-UHFFFAOYSA-N
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Description

1-Methoxycyclopropane-1-carbonitrile (CAS: Refer to supplier-specific data ) is a cyclopropane derivative characterized by a methoxy (-OCH₃) group and a nitrile (-C≡N) group attached to the same carbon atom within the strained cyclopropane ring. This compound is classified as an ether-carbonitrile hybrid, with applications in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The cyclopropane ring imparts significant ring strain, while the electron-donating methoxy and electron-withdrawing nitrile groups influence its reactivity and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxycyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-7-5(4-6)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTMEHUHNURKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695475-96-7
Record name 1-methoxycyclopropane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using the Simmons–Smith reaction, which employs diiodomethane and a zinc-copper couple. Another method involves the Corey–Chaykovsky reaction, which uses sulfur ylides to achieve cyclopropanation .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale cyclopropanation reactions with optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxycyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxycyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The methoxy group can influence the compound’s reactivity and stability by donating electron density to the cyclopropane ring. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopropane Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features & Applications References
1-Methoxycyclopropane-1-carbonitrile -OCH₃, -C≡N C₅H₇NO₂ 113.12 g/mol Ether-carbonitrile hybrid; synthetic intermediate .
1-(Methylsulfanyl)cyclopropane-1-carbonitrile -SCH₃, -C≡N C₅H₇NS₂ 145.25 g/mol Thioether analog; higher lipophilicity .
1-Methylcyclopropanecarbonitrile -CH₃, -C≡N C₅H₇N 81.12 g/mol Simpler alkyl substituent; used in agrochemicals .
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile Aromatic -Cl, -OCH₃, -C≡N C₁₁H₁₀ClNO 207.66 g/mol Aromatic substitution; potential bioactive agent .
1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile Aromatic -OCH₃, -CH₃, -C≡N C₁₂H₁₃NO 187.24 g/mol Dual substituents; drug discovery candidate .

Electronic and Steric Effects

  • Methoxy vs.
  • Aromatic vs. Aliphatic Substitution :
    Aromatic derivatives (e.g., 1-(5-Chloro-2-methoxyphenyl)- analogs) exhibit extended conjugation, altering UV absorption and binding affinity in biological systems compared to aliphatic-substituted cyclopropanes .

Reactivity and Stability

  • Ring Strain :
    All cyclopropane derivatives exhibit high ring strain (~27 kcal/mol), but electron-withdrawing groups (e.g., -C≡N) mitigate strain by delocalizing electron density .
  • Hydrolysis : The nitrile group in this compound can hydrolyze to carboxylic acids under acidic or enzymatic conditions, a property exploited in prodrug design .

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